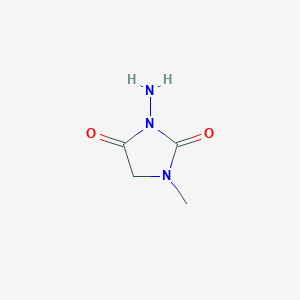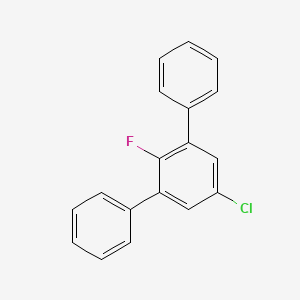![molecular formula C48H42BNO2 B13696829 4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in scientific literature to denote a substance that is not available or not applicable in a given context
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction between precursor A and reagent B under controlled temperature and pressure.
Step 2: Purification of the intermediate product using techniques such as distillation or chromatography.
Step 3: Final reaction with reagent C to yield the compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Using advanced control systems to monitor and adjust reaction parameters in real-time.
Product Isolation: Employing techniques like crystallization or extraction to isolate the final product.
化学反応の分析
Types of Reactions
The compound “N/A” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N/A-oxide.
Reduction: Production of N/A-hydride.
Substitution: Generation of substituted N/A derivatives.
科学的研究の応用
The compound “N/A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
作用機序
The mechanism by which “N/A” exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Binding to enzymes or receptors to modulate their activity.
Pathways Involved: Activation or inhibition of signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Exhibits comparable biological activity but has distinct pharmacokinetic properties.
Compound Z: Used in similar industrial processes but has different environmental and safety profiles.
Uniqueness of “N/A”
The uniqueness of “N/A” lies in its specific combination of properties, such as its reactivity, stability, and versatility in various applications. This makes it a valuable compound for research and industrial use.
特性
分子式 |
C48H42BNO2 |
|---|---|
分子量 |
675.7 g/mol |
IUPAC名 |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[4-(1,2,2-triphenylethenyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C48H42BNO2/c1-47(2)48(3,4)52-49(51-47)40-29-33-42(34-30-40)50(44-26-16-24-35-17-14-15-25-43(35)44)41-31-27-39(28-32-41)46(38-22-12-7-13-23-38)45(36-18-8-5-9-19-36)37-20-10-6-11-21-37/h5-34H,1-4H3 |
InChIキー |
HEUPYFPODPVZAA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


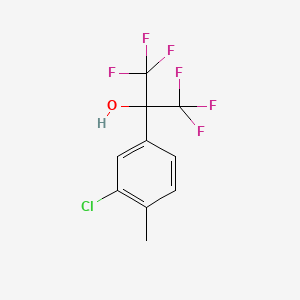
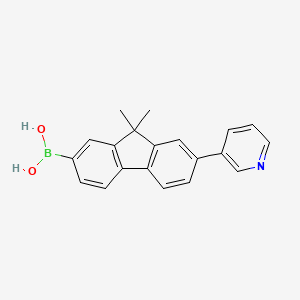
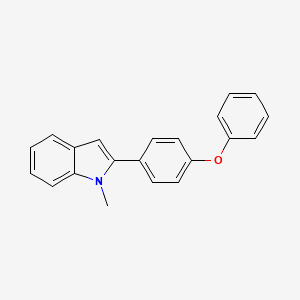
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
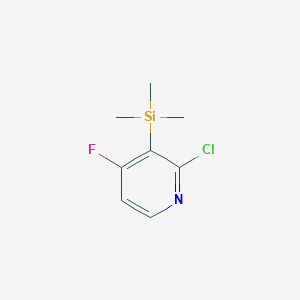
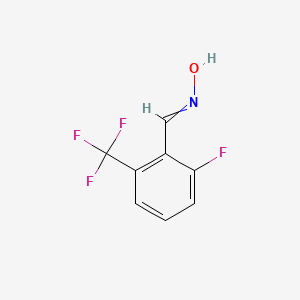
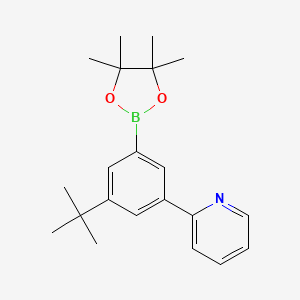
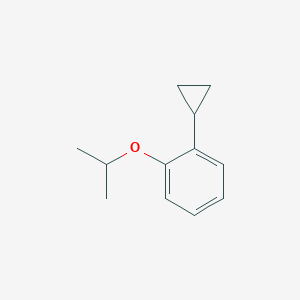

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
